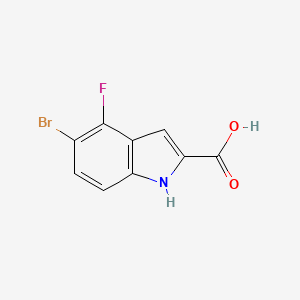

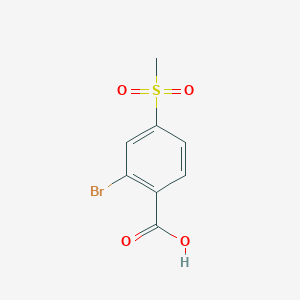

![molecular formula C15H14N2O2S2 B2972704 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide CAS No. 2034547-40-3](/img/structure/B2972704.png)

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of isoxazole, which is a five-membered ring compound containing three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains a bithiophene moiety, which consists of two thiophene rings connected by a single bond .

Synthesis Analysis

While specific synthesis methods for this compound are not available, bithiophene compounds are often synthesized through palladium-catalyzed cross-coupling reactions . Isoxazole derivatives can be synthesized through 1,3-dipolar cycloaddition or nitrile oxide cycloaddition .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the isoxazole and bithiophene moieties. Bithiophenes can undergo electrophilic aromatic substitution, and isoxazoles can participate in various reactions such as ring-opening reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Bithiophenes generally have good thermal stability and are insoluble in water . Isoxazoles are typically crystalline solids .Scientific Research Applications

Electropolymerization Studies

N-Ethylcarbazole (NECZ) or carbazole (CZ) and bithiophene (BT), which are structurally related to N-(2-([2,3'-bithiophene]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide, have been used in electropolymerization studies. These compounds form electrodeposited polymer and copolymer films on platinum electrodes, showing potential in materials science for developing conductive polymers. The study highlights the influence of monomer proportions on the electrochemical behaviors of the composite films, indicating potential applications in electrochemical sensors and electronic devices (Kham, Sadki, & Chevrot, 2004).

Anticancer Research

Compounds structurally similar to N-(2-([2,3'-bithiophene]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide have shown significant potential in anticancer research. For instance, N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which share a similar molecular backbone, have been synthesized and evaluated against various cancer cell lines. These compounds exhibited moderate to excellent anticancer activity, indicating the potential of such molecular structures in developing new anticancer drugs (Ravinaik et al., 2021).

Directed C-H Bond Activation

The use of bidentate auxiliaries derived from isoxazole-3-carboxamide and oxazole-4-carboxamide moieties, closely related to the molecular structure of interest, has been explored in directed C-H bond activation. This approach demonstrates the potential of these compounds in facilitating selective and efficient functionalization of molecules, which is a crucial aspect of organic synthesis and pharmaceutical development (Pasunooti et al., 2015).

Synthesis of Novel Derivatives

Research into the synthesis of new chemical derivatives using 3-methylisoxazole-5-carboxamides and related structures has been conducted. These studies focus on developing novel compounds with potential applications in pharmaceuticals and materials science, indicating the versatility of such molecular frameworks in synthetic chemistry (Martins et al., 2002).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

5-methyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S2/c1-10-13(8-17-19-10)15(18)16-6-4-12-2-3-14(21-12)11-5-7-20-9-11/h2-3,5,7-9H,4,6H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHXKVUYXHJRSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-6-fluorobenzamide](/img/structure/B2972623.png)

![(Z)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2972629.png)

![N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2972631.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2972634.png)

![N-(4-fluorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2972641.png)